![molecular formula C19H12ClNO5S B300473 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300473.png)
5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as CBX-129801, has been found to have a range of biochemical and physiological effects that make it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione involves the inhibition of several key enzymes and signaling pathways. Specifically, 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a role in cell proliferation and survival. 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has also been found to inhibit the activity of the nuclear factor-κB (NF-κB) signaling pathway, which is involved in inflammation and immune responses. Additionally, 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been found to have a range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. In cancer cells, 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been found to inhibit cell proliferation and induce cell cycle arrest. In animal models, 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been found to reduce inflammation and oxidative stress, leading to improved cardiac function and reduced myocardial damage. In neuronal cells, 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been found to protect against oxidative stress and apoptosis, suggesting its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is its broad range of potential applications in scientific research. Its anti-proliferative, anti-inflammatory, and neuroprotective effects make it a promising candidate for various research fields. Additionally, 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been found to have low toxicity and high selectivity, making it a safer alternative to other compounds with similar effects. However, one limitation of 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione. One area of research is the development of new cancer therapies based on the compound's anti-proliferative effects. Another area of research is the use of 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione in the treatment of heart disease, particularly in the context of myocardial ischemia-reperfusion injury. Additionally, further research is needed to fully understand the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Finally, research is needed to develop new methods for administering 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione to overcome its limited solubility in water.
Synthesis Methods
The synthesis of 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione involves several steps, including the reaction of 6-chloro-1,3-benzodioxole with ethyl acetoacetate and thiosemicarbazide, followed by the addition of benzaldehyde. The resulting product is purified using column chromatography to obtain the final compound. The synthesis of 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been described in detail in several scientific publications, including a study by Zhang et al. (2014).
Scientific Research Applications
5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various scientific research fields, including cancer research, cardiovascular research, and neurobiology. In cancer research, 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies. In cardiovascular research, 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been shown to have protective effects against myocardial ischemia-reperfusion injury, suggesting its potential use in the treatment of heart disease. In neurobiology, 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
Product Name |
5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione |
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Molecular Formula |
C19H12ClNO5S |
Molecular Weight |
401.8 g/mol |
IUPAC Name |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H12ClNO5S/c20-13-8-16-15(25-10-26-16)6-12(13)7-17-18(23)21(19(24)27-17)9-14(22)11-4-2-1-3-5-11/h1-8H,9-10H2/b17-7- |
InChI Key |
GPYMEDQPTYJIDA-IDUWFGFVSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)C4=CC=CC=C4)Cl |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=CC=C4)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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